molecular formula C13H9ClF2S B7996943 1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996943
M. Wt: 270.73 g/mol
InChI Key: CESJVZCNFWLILH-UHFFFAOYSA-N
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Description

1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene (C₁₃H₈ClF₂S, MW: 286.72 g/mol) is a halogenated aromatic sulfide characterized by a central benzene ring substituted with a chlorine atom at position 1 and a (3,4-difluorophenyl)sulfanylmethyl group at position 2. Its structural uniqueness lies in the combination of chlorine and fluorine substituents, which influence steric and electronic properties, reactivity, and biological activity.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1,2-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESJVZCNFWLILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-4-(bromomethyl)benzene with 3,4-difluorothiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzene derivatives with modified functional groups.

Scientific Research Applications

1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound is compared to analogues with variations in halogen placement and aryl group substitutions (Table 1).

Table 1. Structural Comparison of Selected Analogues

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key References
1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene C₁₃H₈ClF₂S Cl (1), (3,4-F₂C₆H₃)SCH₂ (4) 286.72
1-Chloro-4-[(4-fluorophenyl)sulfanylmethyl]benzene (Fluoroparacide) C₁₃H₉ClF₂S Cl (1), (4-FC₆H₄)SCH₂ (4) 270.72
1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene C₁₃H₇ClF₃S Cl (1), F (2), (3,4-F₂C₆H₃)SCH₂ (4) 304.71
1-Chloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfanyl]benzene C₉H₆Cl₂F₃S Cl (1), (ClCF₂CF₂S) (4) 283.56

Key Observations:

  • Steric Hindrance : Substitution at position 2 (e.g., fluorine in 1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene) introduces steric constraints, altering reaction pathways .
Physicochemical Properties

Spectroscopic Data:

  • ¹H NMR : The target compound’s benzyl protons (SCH₂) resonate at δ ~3.8–4.0 ppm, similar to 1-chloro-4-(2-chloroethyl)benzene (δ 2.99–3.65) but deshielded due to fluorine’s inductive effects .
  • ¹⁹F NMR: Fluorine atoms in the 3,4-difluorophenyl group exhibit distinct signals at δ -110 to -120 ppm, differing from mono-fluorinated analogues (e.g., δ -113 ppm for Fluoroparacide) .

Thermal Stability :

  • The 3,4-difluorophenyl group increases thermal stability compared to non-fluorinated analogues (e.g., 1-chloro-4-(phenylsulfanylmethyl)benzene), as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene, also known by its CAS number 1443314-05-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its interactions at the molecular level, its pharmacological implications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13_{13}H9_{9}ClF2_{2}S
Molecular Weight: 270.73 g/mol
InChI Key: OISPXFPNCGLLFJ-UHFFFAOYSA-N
SMILES Representation: FC1=CC=C(SCC2=CC=C(Cl)C(F)=C2)C=C1F

The compound features a chloro group and a difluorophenyl moiety, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of benzene sulfides have shown efficacy against various bacterial strains. The presence of fluorine atoms in the structure often enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antibacterial potency .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments indicate that some analogs of this compound can induce apoptosis in cancer cell lines. For example, compounds with similar sulfanyl groups have been reported to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways .

Case Study: In Vitro Effects on Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results demonstrated:

  • IC50_{50} : 20 µM (indicating effective concentration for 50% inhibition)
  • Mechanism : Induction of oxidative stress leading to apoptosis.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Cellular Membranes : The lipophilic nature due to fluorine substitution may facilitate membrane penetration.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism or signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Compounds in this class may promote oxidative stress within target cells.

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